![molecular formula C17H19F6N3O2 B10776333 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic molecules known as hybrid peptides. It contains at least two different types of amino acids linked through a peptide bond. Its chemical formula is C17H19F6N3O2 . Unfortunately, specific information about its origin or natural occurrence is not available.
Métodos De Preparación
The synthetic route to this compound involves replacing the triazolopiperazine ring of sitagliptin (a dipeptidyl peptidase IV inhibitor) with 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one . The resulting compound is potent (DPP-4 IC50 = 2.6 nM), selective, and efficacious in an oral glucose tolerance test in mice .
Regarding industrial production methods, further research would be needed to provide specific details.
Aplicaciones Científicas De Investigación
- Chemistry : It could serve as a building block for designing novel hybrid peptides.
- Biology : Researchers might explore its interactions with biological targets.
- Medicine : Investigating its role in treating metabolic disorders or other conditions.
- Industry : Its unique structure may find applications in drug development or materials science.
Mecanismo De Acción
The compound likely exerts its effects through interactions with molecular targets. Specifically, it inhibits dipeptidyl peptidase 4 (DPP-4), a key enzyme involved in glucose metabolism . Further studies would be needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Unfortunately, specific similar compounds are not mentioned in the available data. researchers may explore related hybrid peptides or DPP-4 inhibitors for comparison.
Propiedades
Fórmula molecular |
C17H19F6N3O2 |
|---|---|
Peso molecular |
411.34 g/mol |
Nombre IUPAC |
4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C17H19F6N3O2/c18-11-7-13(20)12(19)5-9(11)4-10(24)6-15(27)26-3-1-2-25-16(28)14(26)8-17(21,22)23/h5,7,10,14H,1-4,6,8,24H2,(H,25,28)/t10-,14?/m1/s1 |
Clave InChI |
RMDAPSXWBVPVOG-IAPIXIRKSA-N |
SMILES isomérico |
C1CNC(=O)C(N(C1)C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)CC(F)(F)F |
SMILES canónico |
C1CNC(=O)C(N(C1)C(=O)CC(CC2=CC(=C(C=C2F)F)F)N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


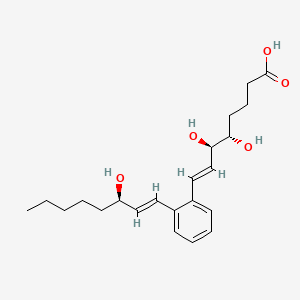
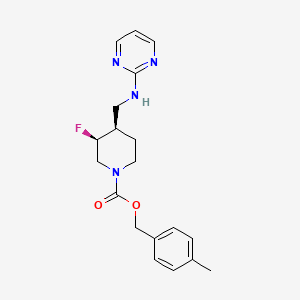
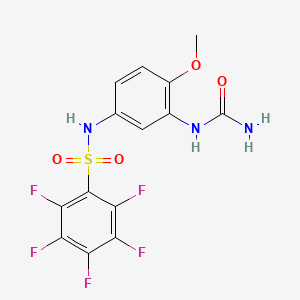
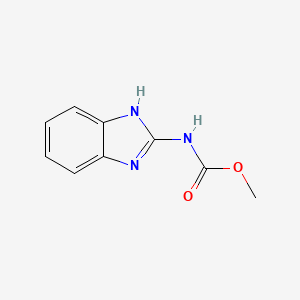
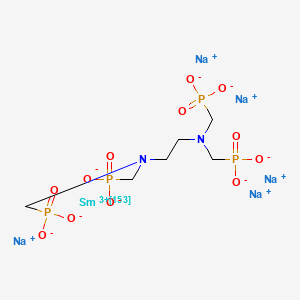
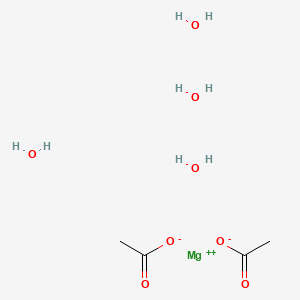
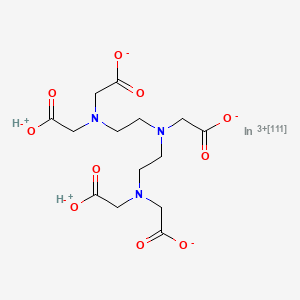
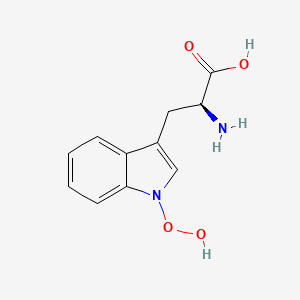
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![methyl [(1E,5R)-5-{(3S)-3-[(2E,4E)-2,5-dimethylocta-2,4-dienoyl]-2,4-dioxo-3,4-dihydro-2H-pyran-6-yl}hexylidene]carbamate](/img/structure/B10776324.png)
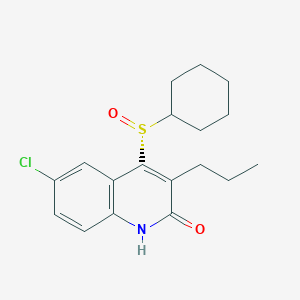
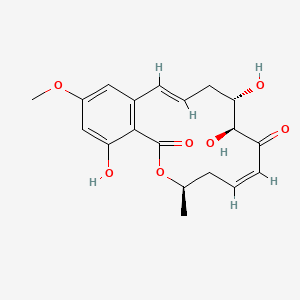
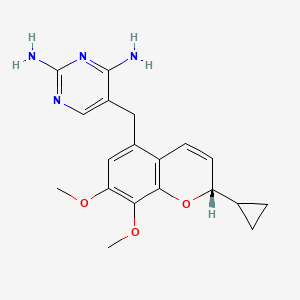
![Bis-1,2-{[(Z)-2carboxy-2-methyl-1,3-dioxane]-5-yloxycarbonyl}-piperazine](/img/structure/B10776346.png)
